molecular formula C18H17NO6 B3096639 (2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1287224-23-0

(2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3096639
CAS No.: 1287224-23-0
M. Wt: 343.3 g/mol
InChI Key: WTYNQRIWIFHIHZ-UXBLZVDNSA-N
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Description

(2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17NO6 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

  • The compound's molecular structure has been extensively studied using various spectroscopic and computational methods. For instance, vibrational wavenumbers, hyperpolarizability, and infrared intensities were analyzed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. This kind of analysis is crucial in understanding the molecular behavior and properties of such compounds (Mary et al., 2015).

Crystal Structure Examination

  • The crystal structure of similar compounds has been determined through X-ray diffraction studies. This includes insights into the dihedral angles between planar fragments of the molecule and how the crystal packing is stabilized, which are important for understanding the physical properties of these substances (Yathirajan et al., 2007).

Nonlinear Optical Properties

  • The nonlinear optical properties of the compound have been explored, which is significant in the field of photonics and optoelectronics. Studies have shown that these compounds exhibit moderate optical limiting response due to reverse saturable absorption, making them potentially useful in optical applications (Prabhu et al., 2020).

Potential in Corrosion Inhibition

  • Certain derivatives of this compound have been investigated for their potential as corrosion inhibitors. This is relevant in materials science and engineering, especially for protecting metals like steel in corrosive environments (Baskar et al., 2012).

Third-Order Nonlinear Optical Properties

  • The third-order nonlinear optical properties of chalcone derivatives, like the one , have been studied for potential applications in visible laser protection. This research is pivotal for the development of new materials for optical devices (Maidur & Patil, 2018).

Properties

IUPAC Name

(E)-1-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-16-11-7-13(17(24-2)18(16)25-3)6-10-15(20)12-4-8-14(9-5-12)19(21)22/h4-11H,1-3H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYNQRIWIFHIHZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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(2E)-1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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